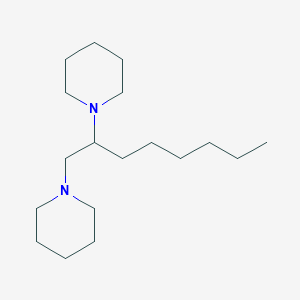
1-(1-Piperidin-1-yloctan-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Piperidin-1-yloctan-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely recognized for its presence in various pharmaceuticals and natural alkaloids. The compound this compound is characterized by its unique structure, which includes two piperidine rings connected by an octane chain. This structural motif imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
準備方法
The synthesis of 1-(1-Piperidin-1-yloctan-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 1-bromo-octane under basic conditions to form the intermediate 1-(octan-2-yl)piperidine. This intermediate is then further reacted with piperidine in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial production methods for this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. These methods often utilize catalysts such as palladium or rhodium to facilitate the coupling reactions, and the process parameters are optimized to achieve high yields and purity .
化学反応の分析
1-(1-Piperidin-1-yloctan-2-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Cyclization: The compound can undergo intramolecular cyclization reactions to form bicyclic structures under acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts such as Lewis acids and transition metals. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(1-Piperidin-1-yloctan-2-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in studying the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an analgesic, anti-inflammatory, and antipsychotic agent.
作用機序
The mechanism of action of 1-(1-Piperidin-1-yloctan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and signal transduction. It may also inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
類似化合物との比較
1-(1-Piperidin-1-yloctan-2-yl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anti-tumor and anti-inflammatory activities.
Matrine: A compound with anti-cancer and anti-microbial effects.
Berberine: An isoquinoline alkaloid with a broad spectrum of pharmacological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.
特性
CAS番号 |
59193-18-9 |
|---|---|
分子式 |
C18H36N2 |
分子量 |
280.5 g/mol |
IUPAC名 |
1-(1-piperidin-1-yloctan-2-yl)piperidine |
InChI |
InChI=1S/C18H36N2/c1-2-3-4-7-12-18(20-15-10-6-11-16-20)17-19-13-8-5-9-14-19/h18H,2-17H2,1H3 |
InChIキー |
MJFIZKJWBVWOJX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CN1CCCCC1)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















